molecular formula C14H10N4O4 B2505485 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-06-4

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2505485
CAS No.: 2034281-06-4
M. Wt: 298.258
InChI Key: ZLVMRLVOCCOXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating a 1,3-benzodioxole moiety and a 2-methoxypyrimidine group linked by a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides, which can enhance the drug-likeness and pharmacokinetic profiles of lead compounds . The specific biological activity of this compound is a subject of ongoing investigation, but its structural components are associated with a wide spectrum of pharmacological activities. The 1,2,4-oxadiazole scaffold is recognized in scientific literature for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, the 1,3-benzodioxole (piperonyl) group is a common pharmacophore present in biologically active molecules and is known to contribute to potent interactions with various enzyme targets . The inclusion of a methoxypyrimidine unit, a common heterocycle in pharmaceuticals, suggests potential for targeting kinase and other purine-binding enzymes. This unique combination of features makes this compound a high-value research tool for scientists working in hit-to-lead optimization campaigns, particularly in oncology, infectious disease, and inflammation research. It is ideal for probing novel biological pathways, screening against specific protein targets like Sortase A or other enzymes overexpressed in cancers , and for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Structural Features and Research Applications: Structural Component Research Significance 1,2,4-Oxadiazole Core Serves as a stable, planar bioisostere for ester and amide functionalities, potentially improving metabolic stability and membrane permeability in drug candidates . 1,3-Benzodioxole Group A versatile pharmacophore found in compounds with various biological activities, contributing to binding affinity and selectivity . 2-Methoxypyrimidine Group A key heterocycle in medicinal chemistry that can engage in hydrogen bonding and dipole interactions within enzyme active sites, commonly seen in kinase inhibitors and other targeted therapies.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVMRLVOCCOXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with benzo[d]dioxol-5-yl and 2-methoxypyrimidin-5-yl groups, respectively. The benzo[d]dioxole moiety is an electron-rich aromatic system, while the 2-methoxypyrimidine introduces a heteroaromatic pharmacophore. This combination suggests potential applications in drug discovery, particularly for antimicrobial or anticancer agents.

Retrosynthetic Analysis

Two primary routes are feasible for synthesizing this compound:

  • Cyclocondensation of a benzo[d]dioxol-5-yl amidoxime with 2-methoxypyrimidine-5-carboxylic acid derivatives.
  • Post-cyclization functionalization of a pre-formed oxadiazole intermediate via cross-coupling or nucleophilic substitution.

Synthesis via Amidoxime Cyclocondensation

Preparation of Benzo[d]dioxol-5-yl Amidoxime

The synthesis begins with the conversion of benzo[d]dioxol-5-yl carbonitrile to its corresponding amidoxime.

Procedure :

  • Benzo[d]dioxol-5-yl carbonitrile (9.7 mmol) is treated with hydroxylamine hydrochloride (20.1 mmol) and potassium carbonate (15.2 mmol) in ethanol/water (8:4 mL) at reflux for 1 hour.
  • The product, benzo[d]dioxol-5-yl amidoxime , is isolated via ethyl acetate extraction and brine washes, yielding a white crystalline solid (85–90% purity by NMR).

Key Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 6.95 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 6.75 (d, J = 8.0 Hz, 1H, ArH), 5.95 (s, 2H, OCH2O), 5.10 (s, 2H, NH2).
  • IR (KBr) : ν 3340 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N).

Cyclization with 2-Methoxypyrimidine-5-Carbonyl Chloride

The amidoxime reacts with 2-methoxypyrimidine-5-carbonyl chloride under dehydrating conditions to form the oxadiazole ring.

Procedure :

  • Benzo[d]dioxol-5-yl amidoxime (10 mmol) and 2-methoxypyrimidine-5-carbonyl chloride (10 mmol) are stirred in dry dichloromethane (20 mL) with triethylamine (12 mmol) at 0°C.
  • The mixture is warmed to room temperature and refluxed for 6 hours. Phosphorus oxychloride (5 mL) is added to facilitate cyclodehydration.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 3-(Benzo[d]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole as a pale-yellow solid (68% yield).

Optimization Notes :

  • Microwave-assisted synthesis (100°C, 30 min) improves yield to 78%.
  • Excess acyl chloride and anhydrous conditions minimize side reactions.

Alternative Route: Halogenation and Cross-Coupling

Synthesis of 5-Chloromethyl-1,2,4-Oxadiazole Intermediate

A pre-formed oxadiazole with a reactive chloromethyl group enables late-stage functionalization.

Procedure :

  • 3-(Benzo[d]dioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole is prepared via cyclization of benzo[d]dioxol-5-yl carbonitrile with hydroxylamine hydrochloride, followed by chlorination using thionyl chloride.

Suzuki-Miyaura Coupling with 2-Methoxypyrimidin-5-yl Boronic Acid

The chloromethyl group undergoes palladium-catalyzed cross-coupling.

Procedure :

  • The chloromethyl oxadiazole (2.8 mmol), 2-methoxypyrimidin-5-yl boronic acid (3.4 mmol), Pd(PPh3)4 (0.1 equiv), and Na2CO3 (4.0 mmol) are refluxed in dioxane/water (4:1) for 12 hours.
  • The product is isolated via filtration and recrystallized from ethanol (62% yield).

Advantages :

  • Tolerates electron-rich aryl groups.
  • Enables modular synthesis for analog development.

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Cross-Coupling
Yield 68–78% 62%
Reaction Time 6–12 hours 12 hours
Purification Column chromatography Recrystallization
Functional Group Tolerance Moderate High
Scalability 10–100 g 5–50 g

Key Observations :

  • Cyclocondensation is preferable for bulk synthesis due to higher yields.
  • Cross-coupling offers flexibility for introducing diverse pyrimidine derivatives.

Structural Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.45 (s, 2H, Pyrimidine-H), 6.90 (s, 1H, Benzodioxole-H), 6.85 (d, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 5.95 (s, 2H, OCH2O), 3.95 (s, 3H, OCH3).
  • 13C NMR (125 MHz, CDCl3) : δ 173.5 (C-3), 167.2 (C-5), 161.0 (Pyrimidine-C2), 148.5 (Benzodioxole-C), 125.0–110.0 (Aromatic-C), 56.2 (OCH3).
  • HRMS (ESI+) : m/z Calculated for C15H11N4O4 [M+H]+: 311.0782; Found: 311.0785.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angles of 12.5° (benzodioxole) and 8.7° (pyrimidine).

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the acyl chloride, forming an O-acyl intermediate. Intramolecular cyclization eliminates HCl and water, yielding the oxadiazole.

Cross-Coupling Pathway

Oxidative addition of the chloromethyl group to Pd(0) generates a Pd(II) complex, which undergoes transmetallation with the boronic acid. Reductive elimination forms the C–C bond, releasing the coupled product.

Challenges and Mitigation Strategies

  • Low Solubility : The benzodioxole moiety reduces solubility in polar solvents. Use of DMF/THF mixtures (3:1) enhances reaction homogeneity.
  • Byproduct Formation : Acylated amidoximes may form if dehydration is incomplete. Adding molecular sieves (4Å) improves water removal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could occur at the oxadiazole ring or the pyrimidine group.

    Substitution: The compound can participate in substitution reactions, especially at the methoxy group of the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole exhibits several biological activities:

  • Anticancer Activity :
    • Compounds with oxadiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis through mechanisms involving DNA damage and cell cycle arrest .
    • A study highlighted that oxadiazole derivatives could effectively target glioblastoma cells, leading to significant reductions in cell viability .
  • Antidiabetic Effects :
    • The compound has been evaluated for its potential to lower glucose levels in diabetic models. In vivo studies using Drosophila melanogaster have shown that certain derivatives significantly reduce blood sugar levels, indicating their potential utility in diabetes management .
  • Antimicrobial Properties :
    • The oxadiazole framework has been associated with antimicrobial activity against various pathogens. Studies have reported that compounds within this class can inhibit bacterial growth and exhibit antifungal properties .
  • Anti-inflammatory Activity :
    • Some derivatives have been assessed for their anti-inflammatory effects, showing potential in reducing inflammation markers in experimental models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer potential of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against glioblastoma cells, suggesting potent anticancer activity.

Case Study 2: Antidiabetic Activity

Another research effort investigated the antidiabetic properties of synthesized oxadiazoles using Drosophila models. Compounds were tested for their ability to modulate glucose levels post-administration. Results demonstrated that specific derivatives significantly improved glucose homeostasis compared to controls.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

Several 1,2,4-oxadiazole derivatives share structural similarities with the target compound, differing primarily in substituents and biological targets:

Table 1: Comparison of Key 1,2,4-Oxadiazole Derivatives
Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference
Target Compound 3: Benzo[d][1,3]dioxol-5-yl; 5: 2-methoxypyrimidin-5-yl C17H12N4O4* 336.3 Not explicitly reported† N/A N/A
9d () 3: Benzo[d][1,3]dioxol-5-yl; 5: (4'-methoxybiphenyl-4-yl)methylthio C23H19N3O3S 417.5 GSK-3 inhibition 48%
9e () 3: Benzo[d][1,3]dioxol-5-yl; 5: (4-methoxybiphenyl-2-carbonitrile)methylthio C25H18N4O3S 454.5 GSK-3 inhibition 47%
1448422-61-4 () 3: Benzo[d][1,3]dioxol-5-yl; 5: (1-cyclobutylpiperidin-4-yl)methyl C20H24N4O3 368.4 Not reported (structural focus) N/A
1172016-39-5 () 3: Pyridin-2-yl; 5: Benzo[d][1,3]dioxol-5-yl (pyrrolidinone-linked) C18H14N4O4 350.3 Not reported N/A

*Estimated based on substituents; †Biological activity inferred from structural analogs.

Key Observations:

Substituent Diversity : The target compound’s 2-methoxypyrimidin-5-yl group distinguishes it from analogs with biphenyl, carbonitrile, or piperidine substituents. This moiety may enhance binding to kinase targets due to its ability to form hydrogen bonds and π-π stacking interactions .

Synthetic Accessibility : Suzuki coupling, used in the synthesis of compound 5h (), is a likely route for introducing the 2-methoxypyrimidin-5-yl group in the target compound, offering high yields (~93%) .

Functional Analogues with Anticonvulsant Activity

highlights 1,2,4-oxadiazole derivatives designed as anticonvulsants, such as 17-22 (Series C), where cyclization of aroyl carbohydrazides into 1,3,4-oxadiazole rings eliminates hydrogen-bond donors. Compared to these, the target compound retains hydrogen-bond acceptors (pyrimidine methoxy group), which may balance target affinity and metabolic stability .

Table 2: Anticonvulsant vs. Target Compound Properties
Property Target Compound Series C (17-22, )
Core Structure 1,2,4-oxadiazole 1,3,4-oxadiazole
Hydrogen-Bond Donors 0 0 (due to cyclization)
Key Substituents Methoxypyrimidine, benzodioxole Bromophenyl, tert-butyl, benzodioxole
Likely Target Kinases/CNS receptors Sodium channels/GABA receptors

Research Findings and Implications

Metabolic Stability : The benzo[d][1,3]dioxol-5-yl group is associated with reduced oxidative metabolism, a feature shared with anticonvulsant analogs in .

9d–9f) may reduce toxicity risks .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O3C_{14}H_{12}N_4O_3. The structure consists of an oxadiazole ring substituted with a benzo[d][1,3]dioxole moiety and a 2-methoxypyrimidine group. This unique arrangement contributes to its potential biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that certain oxadiazole compounds demonstrated cytotoxicity against various cancer cell lines. For instance, some derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
This compoundA5492.41

These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied. Compounds containing the oxadiazole ring have shown efficacy against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.03
Escherichia coli0.125

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Induction of Apoptosis : Research has shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Mechanism : The antimicrobial activity is believed to arise from disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxicity of various oxadiazole derivatives against human leukemia cell lines (CEM and U937). Results indicated that certain derivatives were more effective than established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study evaluated the antibacterial properties of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, showing promising results in inhibiting growth at low concentrations .

Q & A

Basic: What are the established synthetic routes for preparing 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions to form the oxadiazole core. A common approach is the reaction of a benzo[d][1,3]dioxol-5-yl-substituted amidoxime with a 2-methoxypyrimidin-5-yl carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or carbodiimides). For example, cyclization of α-chloroarylaldoximes with activated carboxylic acids has been employed for analogous oxadiazole derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high yields and purity.

Basic: How is the structural integrity of this compound validated post-synthesis?

Multi-modal analytical techniques are essential:

  • NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and aromatic proton environments (e.g., OCH₂O protons in the benzodioxole moiety resonate at δ ~5.9 ppm) .
  • Mass spectrometry (MS) verifies molecular weight, with ESI-HRMS providing exact mass confirmation.
  • IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
  • X-ray crystallography (using programs like SHELXL) resolves 3D conformation and bond angles, particularly for assessing planarity of the oxadiazole ring .

Advanced: What strategies optimize binding affinity to biological targets like enzymes or receptors?

  • Structure-activity relationship (SAR) studies : Systematic substitution on the benzodioxole or pyrimidine moieties can enhance hydrophobic interactions or hydrogen bonding. For example, introducing electron-withdrawing groups (e.g., halogens) on the pyrimidine ring improves binding to enzymes like glycogen phosphorylase .
  • Computational docking : Tools like AutoDock or Schrödinger Suite predict binding poses in target active sites (e.g., β-channel of glycogen phosphorylase). Molecular dynamics simulations assess stability of ligand-receptor complexes over time .
  • Fragment-based design : Hybridizing the oxadiazole core with pharmacophores from known inhibitors (e.g., natural product-derived benzodioxoles) enhances selectivity .

Advanced: How can contradictory biological activity data across assays be resolved?

Contradictions often arise from assay-specific variables:

  • Orthogonal validation : Cross-validate results using in vitro (e.g., enzyme inhibition IC₅₀) and ex vivo (e.g., whole-blood LTB₄ inhibition) assays .
  • Control experiments : Rule out off-target effects via gene knockout models or competitive binding assays.
  • Physicochemical profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify confounding factors .

Advanced: What in silico methods predict pharmacokinetic properties for this compound?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity. The 2-methoxypyrimidine group may reduce CYP3A4 inhibition risk, enhancing metabolic stability .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration or tissue distribution using lipid bilayer models .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data from analogues to refine predictions .

Basic: What biological assays are recommended for initial activity screening?

  • Enzyme inhibition assays : Measure IC₅₀ against targets like HDAC6 or glycogen phosphorylase using fluorogenic substrates .
  • Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., T47D breast cancer) via MTT or Caspase-Glo® apoptosis assays .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • High-resolution X-ray diffraction : Collect data at <1.0 Å resolution to visualize electron density maps for the oxadiazole ring and substituents. SHELXL refinement can model disorder or thermal motion .
  • Twinned data analysis : For challenging crystals (e.g., merohedral twinning), use SHELXL's TWIN/BASF commands to refine twin fractions .
  • Comparative crystallography : Compare ligand-bound vs. apo structures of target proteins to identify conformational changes induced by the compound .

Advanced: What experimental designs mitigate metabolic instability in vivo?

  • Pro-drug strategies : Modify the 2-methoxy group on pyrimidine to a labile ester or carbamate, enabling enzymatic activation in target tissues .
  • Isotope labeling : Use ¹⁴C or ³H-labeled compound in pharmacokinetic studies to track metabolite formation via LC-MS/MS .
  • Cryopreserved hepatocyte assays : Identify major metabolic pathways (e.g., glucuronidation of the benzodioxole moiety) to guide structural optimization .

Basic: What safety and handling protocols are critical for this compound?

  • Toxicity screening : Prioritize Ames tests for mutagenicity and hERG assays for cardiac risk .
  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy from aromatic heterocycles.
  • Storage : Protect from light and moisture (store under argon at –20°C) to prevent oxadiazole ring degradation .

Advanced: How can synthetic scalability be balanced with purity requirements?

  • Flow chemistry : Continuous flow systems improve yield and reduce side reactions (e.g., overoxidation) during cyclization steps .
  • Quality-by-design (QbD) : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) for reproducible purity (>98% by HPLC) .
  • Green chemistry : Replace POCl₃ with biodegradable coupling agents (e.g., EDC/HOBt) to minimize hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.